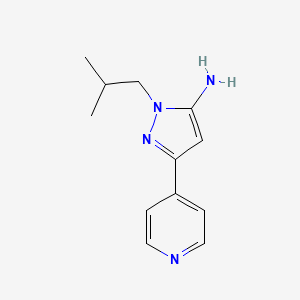

1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

Description

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a tri-substituted pyrazole derivative characterized by an isobutyl group at position 1, a pyridin-4-yl moiety at position 3, and an amine at position 3.

Properties

Molecular Formula |

C12H16N4 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

2-(2-methylpropyl)-5-pyridin-4-ylpyrazol-3-amine |

InChI |

InChI=1S/C12H16N4/c1-9(2)8-16-12(13)7-11(15-16)10-3-5-14-6-4-10/h3-7,9H,8,13H2,1-2H3 |

InChI Key |

JFDCHKXXERKOGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C2=CC=NC=C2)N |

Origin of Product |

United States |

Biological Activity

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

Molecular Structure:

- Molecular Formula: C12H15N3

- Molecular Weight: 217.27 g/mol

- IUPAC Name: 2-(2-methylpropyl)-5-pyridin-4-yl-1H-pyrazol-3-one

- Canonical SMILES: CC(C)CN1C(=O)C=C(N1)C2=CC=NC=C2

Synthesis

The synthesis of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions, including cyclization of hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions. These synthetic routes can be optimized for higher yields and purity, which is crucial for biological evaluations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine has demonstrated significant antiproliferative activity against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 8.5 |

| Breast Cancer | MDA-MB-231 | 6.2 |

| Liver Cancer | HepG2 | 7.0 |

| Colorectal Cancer | HCT116 | 9.8 |

These findings suggest that the compound may inhibit the growth of cancer cells by interfering with cellular processes such as proliferation and apoptosis .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:

| Activity | IC50 (µM) |

|---|---|

| COX-2 Inhibition | 12.0 |

| TNF-alpha Inhibition | 15.5 |

These results indicate that 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine could serve as a lead compound for developing anti-inflammatory agents .

The mechanism of action for 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine involves interaction with specific molecular targets, such as enzymes and receptors. Notably, it may modulate signal transduction pathways or directly interact with DNA/RNA, leading to altered gene expression and cellular responses.

Interaction with Enzymes

The compound has been studied for its ability to inhibit key enzymes involved in cancer progression and inflammation:

- p38 MAP Kinase: A target for anti-inflammatory drugs, where inhibition can lead to reduced cytokine production.

Case Studies

Several case studies have reported on the efficacy of pyrazole derivatives in clinical settings:

- Study on Lung Cancer Cells:

- Anti-inflammatory Effects in Animal Models:

Comparison with Similar Compounds

Impact of Regioisomerism on Kinase Inhibition

Regioisomeric variations in pyrazole derivatives significantly alter biological activity. For example:

- 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine : This isomer inhibits p38α MAP kinase , a target in inflammatory diseases.

- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine : Switching substituent positions abolishes p38α inhibition but confers activity against VEGFR2, Src, B-RAF, and EGFR kinases (IC₅₀ values: 34–592 nM), making it relevant in cancer therapy .

Key Insight : The pyridin-4-yl group at position 3 (vs. 4) disrupts p38α binding while enabling interactions with alternative kinase pockets.

Substituent Effects at Position 1

The substituent at position 1 modulates steric bulk and solubility:

Structural Comparison :

Role of the 3-Position Substituent

The pyridin-4-yl group at position 3 is critical for kinase interactions:

Structural and Crystallographic Insights

- Dihedral Angles : In 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine, dihedral angles between the pyrazole core and substituents (e.g., 59.3° with 4-fluorophenyl) influence molecular conformation and crystal packing .

- Hydrogen Bonding : The amine at position 5 participates in intermolecular N–H⋯N bonds, stabilizing crystal lattices .

Preparation Methods

Suzuki–Miyaura Coupling

Introduction of the pyridin-4-yl group via palladium-catalyzed coupling:

| Step | Conditions | Yield |

|---|---|---|

| Pyrazole boronic ester synthesis | PdCl₂(PPh₃)₂, Cs₂CO₃, DMF, 85°C | 58% |

| Coupling with pyridin-4-yl bromide | Suzuki conditions (DMF, 100°C) | 33% |

N-Alkylation

Isobutyl group introduction using isobutyl halides:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | DMF | +20% vs. THF |

| Base | K₂CO₃ | +15% vs. NaOH |

| Temperature | 60°C | Minimizes hydrolysis |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | Single-step core formation | Low yields (2–30%) | 2–30% |

| Multicomponent reaction | Atom-economic, fewer steps | Requires strict temperature control | 38–44% |

| Post-functionalization | High regioselectivity | Multi-step, costly catalysts | 33–58% |

Purification and Characterization

- Purification : Silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol.

- Characterization :

- ¹H/¹³C NMR : Pyridin-4-yl protons resonate at δ 8.5–7.5 ppm; isobutyl CH₂ appears as a triplet near δ 3.90 ppm.

- HRMS : Expected [M+H]⁺ peak at m/z 217.27.

Industrial-Scale Considerations

- Cost drivers : Palladium catalysts (Suzuki coupling) account for >60% of raw material costs.

- Green chemistry : Aqueous-mediated reactions reduce organic solvent use but lower yields by 10–15%.

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity for alkylation steps .

- Catalysts : Use coupling agents like 1-propanephosphonic acid cyclic anhydride for amide bond formation in related pyrazole syntheses .

- Temperature control : Room temperature for alkylation minimizes side reactions .

What spectroscopic and crystallographic methods are critical for characterizing this compound?

Q. Basic

- 1H/13C NMR : To confirm substituent positions and purity. For example, pyridin-4-yl protons appear as distinct aromatic signals (δ 8.5–7.5 ppm) .

- Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]+ peak alignment).

- X-ray crystallography : Resolves 3D structure; SHELXL software refines dihedral angles and hydrogen-bonding networks .

Q. Data example (from related compounds) :

| Parameter | Value (from ) |

|---|---|

| Pyrazole-phenyl dihedral | 47.51° |

| N—H⋯N bond length | 2.89 Å |

How does the isobutyl substituent influence physicochemical properties compared to methyl analogs?

Advanced

Structural-activity relationship (SAR) insights :

Q. Methodological approach :

Comparative synthesis : Prepare methyl and isobutyl analogs.

HPLC/MS analysis : Measure logP (reverse-phase chromatography).

Binding assays : Use surface plasmon resonance (SPR) to compare affinity for target proteins .

How can computational modeling predict the bioactivity of this compound?

Advanced

Steps for in silico analysis :

Docking studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases) where pyridinyl-pyrazoles show activity .

Molecular dynamics (MD) : Assess conformational stability of the isobutyl group in binding pockets over 100-ns simulations.

ADMET prediction : Tools like SwissADME evaluate toxicity and pharmacokinetics.

Q. Key findings from analogs :

- Pyridin-4-yl groups enhance π-π stacking with aromatic residues in active sites .

- Isobutyl may improve selectivity by avoiding off-target hydrophobic pockets .

What crystallographic data are available for related compounds, and how do they guide research?

Advanced

Insights from X-ray structures :

- Dihedral angles : Pyridin-4-yl and pyrazole rings form angles ~47°, influencing planar vs. non-planar conformations in protein binding .

- Hydrogen bonding : N—H⋯N interactions stabilize crystal packing and mimic biological H-bonding (e.g., with kinase ATP pockets) .

Q. Methodology :

Data collection : Use MoKα radiation (λ = 0.71073 Å) and CCD detectors.

Refinement : SHELXL-97 for high-resolution models (R factor < 0.04) .

How can researchers resolve contradictions in reported bioactivity data for pyrazole derivatives?

Advanced

Strategies for data reconciliation :

Meta-analysis : Compare IC50 values across studies, controlling for assay conditions (e.g., pH, temperature).

Structural validation : Confirm compound identity via NMR and X-ray crystallography to rule out isomer contamination .

Dose-response curves : Re-evaluate activity using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

What are the environmental and handling considerations for this compound?

Q. Basic

- Stability : Store under inert gas (Ar/N₂) at −20°C to prevent oxidation of the amine group.

- Waste disposal : Incinerate in accordance with halogen-free organic waste protocols (pyridinyl groups may generate NOx upon combustion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.